Cas no 88655-06-5 (Benzeneethanamine, 3-methyl-4-(1-methylethoxy)-)

Benzeneethanamine, 3-methyl-4-(1-methylethoxy)- structure
88655-06-5 structure
Product name:Benzeneethanamine, 3-methyl-4-(1-methylethoxy)-
CAS No:88655-06-5
MF:C12H19NO
MW:193.28536
CID:625326
PubChem ID:71319348

Benzeneethanamine, 3-methyl-4-(1-methylethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, 3-methyl-4-(1-methylethoxy)-
    • 2-(3-methyl-4-propan-2-yloxyphenyl)ethanamine
    • DTXSID30749374
    • 88655-06-5
    • 2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine
    • Inchi: InChI=1S/C12H19NO/c1-9(2)14-12-5-4-11(6-7-13)8-10(12)3/h4-5,8-9H,6-7,13H2,1-3H3
    • InChI Key: MRHZTOUQSOLEDY-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1)CCN)OC(C)C

Computed Properties

  • Exact Mass: 193.146664230g/mol
  • Monoisotopic Mass: 193.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.2Ų

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